Home > Products > Building Blocks P15960 > Benzo[d][1,3]dioxol-4-ylmethanamine
Benzo[d][1,3]dioxol-4-ylmethanamine - 182634-34-0

Benzo[d][1,3]dioxol-4-ylmethanamine

Catalog Number: EVT-356843
CAS Number: 182634-34-0
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzo[d][1,3]dioxol-4-ylmethanamine is a primary amine compound featuring a benzo[d][1,3]dioxole moiety. While not found in nature, it serves as a versatile building block in synthesizing various organic compounds, particularly those with potential pharmacological activities. []

4′-Bromo-3′H-spiro[benzo[d][1,3]oxazine-2,1′-isobenzofuran]-3′,4(1H)-dione

  • Compound Description: This compound serves as a starting material in []. It possesses both electrophilic and nucleophilic centers and can react with various nitrogen nucleophiles and carbon electrophiles. The fluorescence of the dyes derived from this compound decreases with increasing chloride concentration, suggesting potential applications in chloride sensing.
  • Compound Description: Identified as a photodegradation impurity in Budesonide drug product [], this compound highlights the photoreactivity of the benzo[d][1,3]dioxole moiety.

(2R-(4-methoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (ABT-627)

  • Compound Description: This compound is a selective endothelin A antagonist studied for its potential in treating diabetic nephropathy []. It exhibits anti-inflammatory and anti-fibrotic effects.

5-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (9a)

  • Compound Description: This compound demonstrated remarkable antitumor activity against leukemia, renal cancer, and prostate cancer cell lines in vitro [].

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809, Lumacaftor)

  • Compound Description: This compound is a CFTR corrector used in cystic fibrosis treatment. It works by increasing the amount of properly folded F508delCFTR protein at the cell surface [].

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide (VX-661, Tezacaftor)

  • Compound Description: Similar to VX-809, this compound is also a CFTR corrector used in cystic fibrosis treatment, enhancing the processing and trafficking of F508delCFTR to the cell surface [].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

  • Compound Description: This compound is another CFTR corrector currently undergoing clinical trials for cystic fibrosis treatment []. It demonstrates potent in vitro functional activity in primary patient cells.
Source and Classification

Benzo[d][1,3]dioxol-4-ylmethanamine is classified as an aromatic amine, specifically a derivative of benzodioxole. Its molecular formula is C8H9NO2C_8H_9NO_2, and it is recognized for its structural motif that appears in various natural products and synthetic compounds. The compound is identified by the CAS number 182634-34-0. It is utilized in various fields including organic chemistry, medicinal chemistry, and biochemistry.

Synthesis Analysis

Methods of Synthesis

Benzo[d][1,3]dioxol-4-ylmethanamine can be synthesized through several methods:

  1. Reaction with Formaldehyde and Ammonia: One common approach involves the reaction of 1,3-benzodioxole with formaldehyde and ammonia under acidic conditions. This method yields the corresponding amine effectively.
  2. Reduction of Nitro Compounds: Another synthesis route includes the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. This method allows for the transformation of nitro groups into amines, which is crucial for obtaining benzo[d][1,3]dioxol-4-ylmethanamine.

These methods vary based on factors such as cost, availability of starting materials, and desired purity of the final product.

Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxol-4-ylmethanamine features a benzodioxole core with an amine group attached at the 4-position. The compound exhibits a unique arrangement that contributes to its reactivity and biological activity.

Structural Data

  • Molecular Formula: C8H9NO2C_8H_9NO_2
  • Molecular Weight: Approximately 165.16 g/mol
  • Functional Groups: Contains a dioxole ring and an amine group.

The presence of the dioxole ring enhances electron delocalization, which is significant for its chemical reactivity.

Chemical Reactions Analysis

Benzo[d][1,3]dioxol-4-ylmethanamine undergoes several types of chemical reactions:

  1. Oxidation: The amine group can be oxidized to form the corresponding nitro compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Nitro derivatives can be reduced back to the amine using hydrogen gas in conjunction with palladium on carbon as a catalyst.
  3. Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

These reactions are essential for modifying the compound for various applications in synthetic chemistry.

Mechanism of Action

The mechanism of action for benzo[d][1,3]dioxol-4-ylmethanamine is particularly relevant in biological contexts. Research indicates that it may induce apoptosis in cancer cells by causing cell cycle arrest at both the S-phase and G2/M-phase. This action suggests potential applications in cancer therapy where targeting cell proliferation is critical.

Physical and Chemical Properties Analysis

Properties Overview

Benzo[d][1,3]dioxol-4-ylmethanamine possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
  • Solubility: Soluble in polar solvents such as water and alcohols due to its polar amine group.

Relevant Data

These properties make it suitable for various applications in organic synthesis and biological studies.

Applications

Benzo[d][1,3]dioxol-4-ylmethanamine has several notable applications:

  1. Organic Synthesis: It serves as a building block for creating more complex molecules in organic chemistry.
  2. Biological Research: The compound is studied for potential antimicrobial and antitumor activities, indicating its relevance in pharmaceutical research.
  3. Medicinal Chemistry: Ongoing research explores its efficacy as a therapeutic agent for various diseases due to its biological activity.
  4. Industrial Use: Employed in the synthesis of pharmaceuticals and agrochemicals.
Introduction to Benzo[d][1,3]dioxol-4-ylmethanamine

Structural Classification Within Benzodioxole Derivatives

Benzo[d][1,3]dioxol-4-ylmethanamine belongs to the broader 1,3-benzodioxole chemical family, characterized by a benzene ring fused with a 1,3-dioxole ring—a five-membered cyclic structure containing two oxygen atoms at the 1- and 3-positions. Within this classification, its structural specificity arises from the methanamine (-CH₂NH₂) substituent at the 4-position of the benzodioxole system, distinguishing it from the more common 5-substituted isomers (e.g., piperonylamine or 1,3-benzodioxol-5-ylmethanamine) [3]. This positional isomerism significantly influences electronic distribution, molecular conformation, and biological interactions. X-ray crystallography and spectroscopic analyses reveal that the 1,3-benzodioxole moiety exhibits a non-planar conformation due to the anomeric effect—an electronic phenomenon where oxygen lone pairs preferentially occupy axial positions in the dioxole ring, inducing puckering rather than planarity [7]. This puckering, quantified by angles of approximately ±24°, creates a three-dimensional structure crucial for selective binding to biological targets. The aminomethyl group introduces a basic center (predicted pKa ~9.16), enhancing water solubility and providing a site for salt formation or derivatization via Schiff base formation, amidation, or reductive amination [3] [10].

Table 1: Structural Comparison of Key Benzodioxole Derivatives with Aminomethyl Substituents

Compound NameSubstituent PositionMolecular FormulaKey Structural FeaturesBiological Relevance
Benzo[d][1,3]dioxol-4-ylmethanamine4-positionC₈H₉NO₂Puckered dioxole ring; primary amine at benzylic positionCNS agent intermediate; antitumor scaffolds
Piperonylamine (1,3-Benzodioxol-5-ylmethanamine)5-positionC₈H₉NO₂Planar-conjugated system; electron-rich benzene ringVasodilator precursor; alkaloid synthesis
2,3-(Methylenedioxy)benzylamineEquivalent to 4/5/6C₈H₉NO₂Ambiguous substitution; mixture of positional isomersLimited specific activity

The electronic profile of Benzo[d][1,3]dioxol-4-ylmethanamine is further modulated by the electron-donating nature of the methylenedioxy group (-O-CH₂-O-), which increases electron density across the aromatic system. This contrasts with the electronic effects observed in 5-substituted isomers, where resonance structures differentially influence charge distribution at potential binding sites. The 4-substitution pattern also reduces steric hindrance around the methanamine group compared to ortho-substituted analogs, facilitating unhindered interaction with enzymatic pockets or receptors [6] [10].

Historical Development in Heterocyclic Chemistry

The exploration of benzodioxole chemistry originated in the late 19th century, with early investigations focusing on natural products containing the methylenedioxyphenyl (MDP) moiety, such as safrole and myristicin. Benzo[d][1,3]dioxol-4-ylmethanamine emerged more specifically as a synthetic intermediate during mid-20th-century efforts to expand heterocyclic libraries for pharmacological screening. Its systematic synthesis and characterization coincided with broader advancements in benzodiazepine and psychoactive compound development, where the 1,3-benzodioxole scaffold was recognized for enhancing blood-brain barrier permeability and modulating neurotransmitter systems [1] [2]. The formal identification of Benzo[d][1,3]dioxol-4-ylmethanamine (CAS: 182634-34-0) occurred within industrial chemical databases in the late 20th century, reflecting its utility in medicinal chemistry [3].

Synthetic routes to this compound historically relied on classical heterocyclic transformations:

  • Nucleophilic Aromatic Substitution: Early methods involved nitration of 1,3-benzodioxole followed by reduction and Sandmeyer reaction to introduce the aminomethyl group, though these suffered from regioselectivity challenges.
  • Reductive Amination: Improved regiocontrol was achieved via lithiation at the 4-position using directed ortho-metalation strategies, followed by reaction with DMF and reduction of the resulting aldehyde.
  • Cyclization Approaches: Modern syntheses often employ cyclization of catechol derivatives with dibromoethane or dichloromethane under basic conditions, followed by functional group manipulation to install the aminomethyl group [3] [7].

The compound's significance grew with the recognition that 1,3-benzodioxoles undergo unique anomeric effect-driven conformational changes upon electronic excitation, as demonstrated by Laane and coworkers through fluorescence excitation spectroscopy [7]. This discovery highlighted the role of the benzodioxole scaffold in photophysical applications and its influence on the bioactivity of derived compounds. Throughout the 2000s, Benzo[d][1,3]dioxol-4-ylmethanamine gained prominence as a precursor to oxadiazole and triazole hybrids targeting antimicrobial and antitumor pathways, cementing its role in contemporary heterocyclic drug design [6] [10].

Pharmacophoric Significance in Medicinal Chemistry

Benzo[d][1,3]dioxol-4-ylmethanamine serves as a versatile pharmacophoric element in drug design, primarily due to its dual functionality: the benzodioxole moiety enhances lipophilicity and membrane permeability, while the primary amine enables targeted interactions with biological macromolecules through hydrogen bonding or ionic interactions. This compound is frequently incorporated as a privileged substructure in central nervous system (CNS) agents, leveraging the benzodioxole's ability to modulate serotoninergic and dopaminergic pathways, as evidenced in structural analogs of psychoactive compounds [1] [6]. Its electron-rich aromatic system facilitates π-π stacking and cation-π interactions within receptor binding sites, enhancing binding affinity and selectivity.

Table 2: Therapeutic Applications of Benzo[d][1,3]dioxol-4-ylmethanamine-Derived Pharmacophores

Therapeutic AreaMolecular HybridMechanistic Role of Benzodioxole UnitBiological Outcome
OncologyN-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamideEnhances DNA intercalation and topoisomerase inhibitionPotent antiproliferative activity against tumor cell lines [6] [10]
AntimicrobialsImidazole-benzodioxole conjugatesIncreases membrane penetration and efflux avoidanceBroad-spectrum antibacterial/antifungal activity [4] [9]
NeuropharmacologyBenzodiazepine-dioxole analogsModulates GABA_A receptor affinity via allosteric effectsAnxiolytic and anticonvulsant effects [1] [2]

In modern drug discovery, this scaffold is integral to designing enzyme inhibitors, particularly against kinases and hydrolases, where the methylenedioxy group acts as a hydrogen bond acceptor. Recent applications include its use as a precursor in synthesizing 1,3,4-oxadiazole derivatives, where condensation with aromatic aldehydes yields Schiff bases (e.g., (Z)-N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(substituted benzylidene)methanimine) exhibiting significant anticancer activity. These compounds demonstrate enhanced cytotoxic potency by inducing apoptosis and disrupting mitochondrial membrane potential in cancer cells, with specific derivatives outperforming standard chemotherapeutics in preclinical models [6] [10]. The pharmacophore's adaptability is further exemplified in protease-activated receptor (PAR) modulators and adrenergic agents, where it contributes to metabolic stability and target engagement [3].

The structural plasticity of Benzo[d][1,3]dioxol-4-ylmethanamine allows scaffold hopping to non-benzodioxole bioisosteres (e.g., benzofuran or indole) while retaining activity—a strategy employed to optimize pharmacokinetic profiles or circumvent toxicity. Its ongoing application in antibody-drug conjugates and targeted therapies underscores its enduring pharmacophoric value in addressing resistance mechanisms in oncology and infectious diseases [6] [9] [10].

Properties

CAS Number

182634-34-0

Product Name

Benzo[d][1,3]dioxol-4-ylmethanamine

IUPAC Name

1,3-benzodioxol-4-ylmethanamine

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2

InChI Key

WOSCKVGRNOPBKO-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC(=C2O1)CN

Canonical SMILES

C1OC2=CC=CC(=C2O1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.